molecular formula C9H14N2 B1615878 1,2-Benzenediamine, N,N,N'-trimethyl- CAS No. 2427-03-4

1,2-Benzenediamine, N,N,N'-trimethyl-

Cat. No. B1615878
CAS RN: 2427-03-4
M. Wt: 150.22 g/mol
InChI Key: BXBFTMKSQSKHMF-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N,N,N'-trimethyl- (also known as Methylated 1,2-benzenediamine) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 1,2-diaminobenzene and formaldehyde, followed by methylation. The resulting compound has been found to have a variety of applications in the field of biochemistry and physiology. In

Scientific Research Applications

Summary of the Application

1,2-Benzenediamine is used as a hydrogen bond donor in the synthesis of organocatalysts. These organocatalysts are based on (S)-quininamine as a chiral tertiary amine and on enaminone or 1,2-benzenediamine .

Methods of Application or Experimental Procedures

The enaminone-type catalysts were prepared by the transamination of N, N-dimethyl enaminones with (S)-quininamine. The 1,2-benzenediamine-type catalysts were prepared in 3 steps from (S)-quininamine and ortho-fluoronitrobenzene derivatives .

Results or Outcomes

The organocatalytic activity was evaluated in the Michael addition of acetylacetone to trans-β-nitrostyrene. Enantioselectivities of up to 72% ee were observed .

2. Application in the Synthesis of Phosphors

Summary of the Application

A novel family of N, N-diaryl-1,2-benzenediamine phosphors with varying numbers of methyl substituents on terminal phenyl rings was developed based on structural engineering .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

3. Application in Alkaline Fuel Cell

Summary of the Application

“1,2-Benzenediamine, N,N,N’-trimethyl-” is used in the synthesis of alkaline anion-exchange membranes (AEMs) for alkaline fuel cell applications. These AEMs are synthesized via in situ cross-linking of styrene, acrylonitrile, 1-methyl-3-(4-vinylbenzyl)imidazolium chloride, and N, N, N -trimethyl-1-(4-vinylphenyl) methanaminium chloride .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The resultant cross-linked copolymer membranes exhibit hydroxide conductivity above 10 −2 S cm −1 at room temperature. Alkaline imidazolium-type IL functionalized membranes showed an excellent chemical stability of up to 1000 h without obvious loss of ion conductivity .

properties

IUPAC Name

1-N,2-N,2-N-trimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBFTMKSQSKHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336390
Record name 1,2-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine, N,N,N'-trimethyl-

CAS RN

2427-03-4
Record name 1,2-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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